Ethyl 4-(dimethylamino)-3-iodobenzoate
Description
Ethyl 4-(dimethylamino)-3-iodobenzoate is a benzoate ester derivative featuring a dimethylamino group at the para position (C4) and an iodine atom at the meta position (C3) on the aromatic ring. Its molecular formula is C₁₁H₁₄INO₂, with a calculated molecular weight of 318.9 g/mol. This compound is structurally classified as a tertiary amine, a key functional group that enhances its utility as a co-initiator in photopolymerization reactions, particularly in dental resin cements and restorative materials .
Properties
CAS No. |
1131588-23-2 |
|---|---|
Molecular Formula |
C11H14INO2 |
Molecular Weight |
319.14 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-3-iodobenzoate |
InChI |
InChI=1S/C11H14INO2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4H2,1-3H3 |
InChI Key |
CSNNHIGWFYYCKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)C)I |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Co-Initiators in Polymerization Reactions
Ethyl 4-(dimethylamino)-3-iodobenzoate shares functional similarities with ethyl 4-(dimethylamino)benzoate (EDB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), both widely used as co-initiators in resin systems. Key findings include:
- Reactivity : EDB exhibits a higher degree of polymerization conversion (DC) compared to DMAEMA. For instance, resin cements containing EDB achieved superior DC values (~75%) without additives, while DMAEMA required diphenyliodonium hexafluorophosphate (DPI) to enhance its DC by ~20% .
- Physical Properties: Resins formulated with EDB demonstrate significantly better flexural strength and hardness than those with DMAEMA, attributed to EDB’s stable tertiary amine structure and efficient electron-donor capability .
Table 1: Comparison of Co-Initiators in Resin Systems
Structural Analogs: Ester and Substituent Variations
Isoamyl 4-(Dimethylamino)benzoate
- Structure : Differs in the ester group (isoamyl vs. ethyl), increasing molecular weight to 235.32 g/mol .
- Performance : While reactivity remains comparable to EDB, the bulkier isoamyl group may reduce solubility in polar resin matrices, impacting processing ease.
- Safety : Requires stringent handling due to risks of eye and skin irritation .
Ethyl 4-Acetamido-3-Iodobenzoate
- Structure: Replaces the dimethylamino group with acetamido, yielding a molecular weight of 333.12 g/mol .
- Reactivity: The acetamido group, a weaker electron donor compared to dimethylamino, likely reduces co-initiator efficiency, making it less suitable for high-performance resins.
Key Research Findings and Implications
- Tertiary Amine Superiority: this compound’s dimethylamino group enables efficient radical generation, critical for rapid polymerization .
- Iodine’s Electronic Effects : The iodine atom may enhance UV absorption or stabilize transition states during initiation, though mechanistic studies are needed.
- Ester Group Impact : Ethyl esters balance solubility and reactivity better than bulkier alternatives (e.g., isoamyl), optimizing resin compatibility.
Q & A
Q. What are the recommended methods for characterizing Ethyl 4-(dimethylamino)-3-iodobenzoate to confirm its structural integrity and purity?
To characterize this compound, employ a combination of analytical techniques:
- Melting Point Determination : Confirm purity via comparison with literature values (e.g., related benzoate derivatives exhibit melting points between 63–64°C) .
- Spectroscopic Analysis : Use -NMR and -NMR to verify substituent positions and ester functionality. IR spectroscopy can identify carbonyl (C=O) and amino (N–H) groups.
- Chromatographic Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity, as described in multi-step syntheses of structurally similar benzoates .
Q. How can researchers safely handle and store this compound in laboratory settings?
Safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling to prevent inhalation of vapors .
- Storage : Keep in airtight containers in a cool, dry place, away from light and oxidizing agents .
Q. What experimental approaches are used to assess the reactivity of this compound in photopolymerization systems?
- Degree of Conversion (DC) : Measure via FTIR spectroscopy by tracking the decrease in C=C bond absorbance (e.g., at 1635–1640 cm) during polymerization .
- Calorimetry : Monitor exothermic peaks using differential scanning calorimetry (DSC) to quantify reaction kinetics .
Advanced Questions
Q. How should researchers address contradictions in data when comparing the efficiency of this compound with other amine co-initiators in resin formulations?
- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to identify radical species generated during photoinitiation, clarifying differences in reactivity pathways .
- Variable Initiator Ratios : Test varying concentrations of diphenyliodonium hexafluorophosphate (DPI) to determine synergistic effects, as DPI enhances conversion rates in some amine systems .
Q. What strategies optimize the multi-step synthesis of this compound to achieve high yields and purity?
- Stepwise Functionalization : Introduce iodine via electrophilic substitution (e.g., using I/HIO) before esterification to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for intermediates requiring reflux, followed by ethanol for crystallization .
- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and minimize byproducts .
Q. What methodologies are employed to study the interactions between this compound and biological targets for therapeutic applications?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., acetylcholinesterase) based on the compound’s electron-rich iodine and dimethylamino groups .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized protein targets .
Data Contradiction Analysis Example
In resin cement studies, Ethyl 4-(dimethylamino)benzoate outperformed 2-(dimethylamino)ethyl methacrylate in DC but showed reduced sensitivity to DPI. To resolve this:
- Kinetic Modeling : Compare Arrhenius plots of polymerization rates under varying initiator concentrations to identify rate-limiting steps .
- Solubility Tests : Assess the compound’s partitioning behavior in resin matrices, as poor solubility may limit DPI interactions .
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
